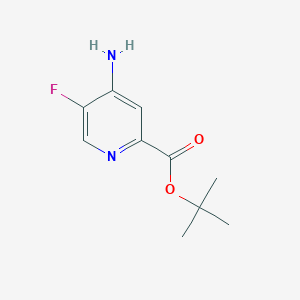
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a tert-butyl group at the 4-position, an amino group at the 5-position, and a carboxylate group at the 2-position.
Wirkmechanismus
The mechanism of action of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves the inhibition of enzymes that are essential for the synthesis of DNA. Specifically, this compound has been shown to inhibit dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of tetrahydrofolate and thymidine, respectively. The inhibition of these enzymes leads to the depletion of these essential molecules, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against dihydrofolate reductase and thymidylate synthase, with IC50 values in the micromolar range. In vivo studies have shown that this compound exhibits potent anticancer activity in several animal models, including xenograft models of human cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 4-amino-5-fluoropyridine-2-carboxylate in lab experiments include its well-established synthesis method, its potent inhibitory activity against several enzymes, and its potential applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize this compound safely.
Zukünftige Richtungen
Several future directions for the research on tert-butyl 4-amino-5-fluoropyridine-2-carboxylate can be identified. One direction is to explore the potential applications of this compound in the treatment of other diseases, such as bacterial infections and viral infections. Another direction is to explore the potential of this compound as a building block for the synthesis of novel compounds with improved properties. Finally, future research can focus on improving the synthesis method of this compound to increase the yield and purity of the product.
Synthesemethoden
The synthesis method of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves the reaction of this compound with a carboxylic acid derivative. The reaction is typically carried out under mild conditions and results in high yields of the desired product. The synthesis of this compound has been well-established in the literature, and several modifications have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA, and their inhibition can lead to the death of cancer cells. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including pyridine derivatives and amino acids. In material science, this compound has been used as a precursor for the synthesis of fluorescent dyes and polymers.
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-5-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYFPJDYKSPUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609600.png)

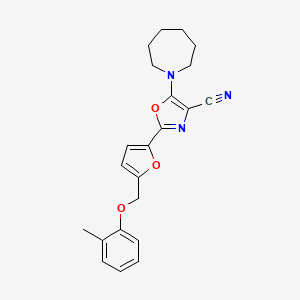
![(5-Methylpyrazin-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2609604.png)
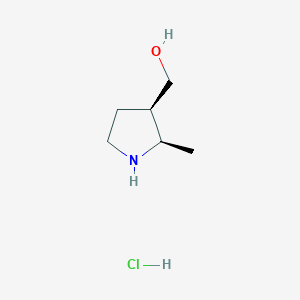
![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)

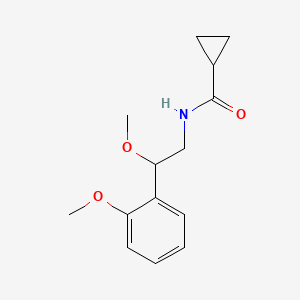
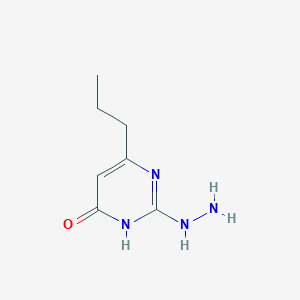
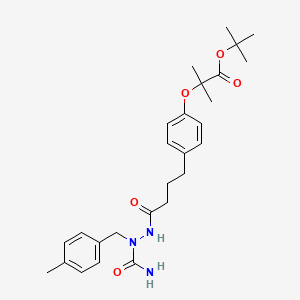


![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)